molecular formula C15H14BrClO2 B1460349 Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]- CAS No. 1980784-00-6

Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-

Cat. No.: B1460349
CAS No.: 1980784-00-6
M. Wt: 341.62 g/mol
InChI Key: WNMDTZBMBONIDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzene derivatives often involves multiple steps. For instance, the synthesis of a similar compound, m-bromoaniline from benzene, requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The exact synthesis process for “Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-” would likely involve similar steps, but the specifics would depend on the particular structure of the compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined by its formula and the arrangement of its atoms. The compound “Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-” likely has a complex structure due to the presence of multiple functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a precise structure .


Chemical Reactions Analysis

The chemical reactions of benzene derivatives depend on the specific functional groups present in the molecule. For instance, benzene rings can undergo electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The exact reactions that “Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-” would undergo would depend on its specific structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and the nature of its constituent atoms and bonds. For instance, the compound “Benzene, 1-bromo-4-methoxy-” has a molecular weight of 187.034 . The properties of “Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-” would be determined by its specific structure.

Scientific Research Applications

Synthesis and Polymer Research

One study highlighted the synthesis of substituted benzo[b]thiophenes, where derivatives similar to the subject compound were utilized in the process, demonstrating the compound's role in creating complex organic structures through cyclization reactions (Patrick A. Pié and L. Marnett, 1988). Furthermore, the exploration of novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones showcased the antimicrobial potential of compounds carrying similar structural features, underlining their importance in developing new antimicrobial agents (K. Liaras et al., 2011).

Material Science and Chemistry

Another research avenue involves the use of such compounds in material science, particularly in the synthesis of novel polymers and copolymers. Studies on trisubstituted ethylenes for styrene copolymerization indicate the utility of bromo, methoxy, and chloro groups on the benzene ring in creating materials with specific properties, suggesting applications in designing new polymeric materials with tailored characteristics (Kumail M. Hussain et al., 2019).

Catalysis and Organic Transformations

Moreover, the role of similar structures in catalysis has been examined, particularly in the context of cyclization reactions and the creation of tetrahydrofuran derivatives, showcasing the compound's potential in facilitating complex organic transformations (A. Esteves et al., 2007). This demonstrates the broader applicability of such compounds in chemical synthesis and the development of new catalytic processes.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, similar compounds like 2-Bromo-1-chloro-4-methylbenzene may release harmful gases at high temperatures, and contact with its vapor should be avoided . Appropriate protective gloves and clothing should be worn when handling such compounds.

Mechanism of Action

Properties

IUPAC Name

1-bromo-3-chloro-2-[(4-methoxyphenyl)methoxymethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO2/c1-18-12-7-5-11(6-8-12)9-19-10-13-14(16)3-2-4-15(13)17/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMDTZBMBONIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2=C(C=CC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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